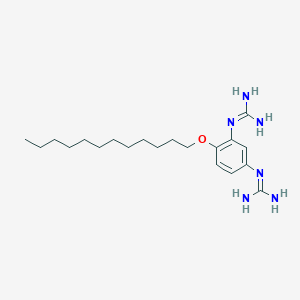
(Acetato-O)ethylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetato-O)ethylmercury, also known as ethylmercury acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of mercury with ethyl acetate, followed by purification and isolation of the final product. Ethylmercury acetate has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for studying the mechanisms of action of various biological processes. In
Mecanismo De Acción
The mechanism of action of (Acetato-O)(Acetato-O)ethylmercury is complex and not fully understood. However, it is believed to interact with cellular proteins and enzymes, disrupting their function and leading to a variety of biochemical and physiological effects. (Acetato-O)(Acetato-O)ethylmercury has been shown to affect the nervous system, immune system, and cardiovascular system, among others.
Efectos Bioquímicos Y Fisiológicos
(Acetato-O)(Acetato-O)ethylmercury has a variety of biochemical and physiological effects, including the inhibition of enzymes involved in DNA synthesis and repair, the disruption of cellular signaling pathways, and the induction of oxidative stress. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have toxic effects on the nervous system, leading to neurological symptoms such as tremors, seizures, and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Acetato-O)(Acetato-O)ethylmercury in lab experiments is its ability to act as a tracer, allowing researchers to track the movement of molecules and compounds within living organisms. Additionally, (Acetato-O)(Acetato-O)ethylmercury has potential therapeutic applications in the treatment of certain diseases. However, there are also limitations to the use of (Acetato-O)(Acetato-O)ethylmercury, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving (Acetato-O)(Acetato-O)ethylmercury. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders. Additionally, there is ongoing research into the mechanisms of action of (Acetato-O)(Acetato-O)ethylmercury, with the goal of better understanding its effects on cellular processes and identifying potential targets for therapeutic intervention. Finally, there is a need for continued research into the environmental impact of (Acetato-O)(Acetato-O)ethylmercury, particularly its potential role in the pollution of water and soil.
Métodos De Síntesis
The synthesis of (Acetato-O)(Acetato-O)ethylmercury involves the reaction of mercury with ethyl acetate in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then purified and isolated to yield the final product. The synthesis process is complex and requires a high degree of precision to ensure that the final product is pure and free of contaminants.
Aplicaciones Científicas De Investigación
(Acetato-O)(Acetato-O)ethylmercury has a wide range of scientific research applications, including its use as a tracer in biological and environmental studies. It can be used to track the movement of molecules and compounds within living organisms, as well as to monitor the distribution of pollutants in the environment. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Propiedades
Número CAS |
109-62-6 |
|---|---|
Nombre del producto |
(Acetato-O)ethylmercury |
Fórmula molecular |
C4H8HgO2 |
Peso molecular |
288.7 g/mol |
Nombre IUPAC |
ethylmercury(1+);acetate |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
Clave InChI |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
SMILES canónico |
CC[Hg+].CC(=O)[O-] |
Otros números CAS |
109-62-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















